This compound falls under the category of amino acid derivatives, specifically modified histidines, which are crucial in peptide synthesis and medicinal chemistry. Its structural modifications allow it to participate in various biochemical applications, particularly in synthesizing biologically active peptides and analogs .
The synthesis of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester typically involves several key steps:
In industrial settings, automated peptide synthesizers and large-scale reactors are often employed to increase efficiency and yield. High-purity reagents and optimized reaction conditions are critical for producing high-quality compounds suitable for research and pharmaceutical applications .
The molecular structure of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester features:
The structural formula can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement .
N(alpha), N-(im)-Di-Boc-L-histidine methyl ester participates in several chemical reactions:
The mechanism by which N(alpha), N-(im)-Di-Boc-L-histidine methyl ester exerts its effects primarily revolves around its role in peptide synthesis and modification:
The physical properties of N(alpha), N-(im)-Di-Boc-L-histidine methyl ester include:
Chemical properties include:
N(alpha), N-(im)-Di-Boc-L-histidine methyl ester has several scientific applications:
This compound exemplifies how modifications to natural amino acids can lead to significant advancements in synthetic chemistry and medicinal applications, highlighting its importance in ongoing research efforts within biochemistry and pharmacology .
The systematic IUPAC name for this protected histidine derivative is tert-butyl (S)-3-[1-(tert-butoxycarbonyl)-1H-imidazol-4-yl]-2-[(tert-butoxycarbonyl)amino]propanoate [1] [3] [4]. This name precisely defines three key structural features:
Table 1: Elemental Composition Analysis
Element | Atom Count | Mass Contribution (g/mol) | Percentage of Total Mass |
---|---|---|---|
Carbon | 17 | 204.19 | 55.28% |
Hydrogen | 27 | 27.22 | 7.37% |
Nitrogen | 3 | 42.03 | 11.38% |
Oxygen | 6 | 96.00 | 26.00% |
Total | 369.41 | 100% |
The molecular formula C₁₇H₂₇N₃O₆ is uniformly verified across chemical databases and supplier specifications [1] [3] [4]. The calculated exact mass of 369.190 g/mol matches the theoretical monoisotopic mass [4] [8]. The substantial oxygen content (26 mass%) originates from the two Boc carbamates (each containing three oxygen atoms) and the ester carbonyl. The molecular weight of 369.41 g/mol reflects the incorporation of three tert-butyl groups (57.11 g/mol each) and the methyl ester, collectively contributing 76% of the total mass. This molecular architecture enhances the compound's lipophilicity relative to unprotected histidine, as evidenced by the LogP value of 2.48 [6].
The compound retains the natural L- (S-) configuration of histidine at the alpha-carbon, as explicitly denoted by the "L-" prefix in its name [3] [7]. This chiral center (Cα) governs the compound's stereochemical identity, with the S-configuration confirmed by:
C[C@@H](Cc1cn(cn1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
[1] /t12-/m0/s1
[1] [8]X-ray crystallographic analysis would reveal the absolute configuration, but the retention of L-histidine stereochemistry during synthesis is well-established. The imidazole ring itself lacks chirality, but the Nπ-Boc protection creates a tetrahedral nitrogen that influences ring conformation. The enantiomeric purity (>97%) is maintained through controlled synthetic routes to prevent racemization at Cα [3] [4]. This stereointegrity is essential when the compound serves as a building block for chiral peptide sequences requiring defined secondary structures [1] [6]. Table 2: Key Spectral Signatures and Assignments
Technique | Observed Signal (δ/ppm or cm⁻¹) | Assignment | Source |
---|---|---|---|
¹H NMR | 1.45-1.50 (18H, s) | tert-butyl CH₃ | Predicted |
3.70-3.75 (3H, s) | -OCH₃ | Predicted | |
4.55-4.65 (1H, m) | Cα-H | [8] | |
6.95-7.00 (1H, s) | Imidazole C₅-H | [8] | |
7.75-7.80 (1H, s) | Imidazole C₂-H | [8] | |
¹³C NMR | 28.0-28.5 | (CH₃)₃C-Boc | Predicted |
52.5-53.0 | -OCH₃ | Predicted | |
80.5-82.0 | C(CH₃)₃ | Predicted | |
155.0-157.0 | Boc C=O | [8] | |
171.0-173.0 | Ester C=O | [8] | |
IR (cm⁻¹) | 1740-1750 (strong) | Ester C=O | Predicted |
1680-1700 (strong) | Carbamate C=O | Predicted | |
1150-1300 (doublet) | C-O-C stretch | Predicted | |
MS (m/z) | 369.19 [M]⁺˙ | Molecular ion | [4] |
313.15 [M - C₄H₈]⁺ | Loss of butene | [8] | |
269.10 [M - Boc]⁺ | Boc cleavage | [8] |
The SpectraBase entry (ID: DZKIQyKBiJD) provides experimental validation for key NMR signals, confirming the imidazole proton environments and Cα methine proton [8]. The mass spectrometry fragmentation pattern exhibits characteristic cleavages:
The compound forms white crystalline solids with a well-defined melting point range of 113–116°C (literature value) [1] [4] [6]. This sharp melting behavior indicates high purity and crystalline uniformity. The thermal stability profile includes:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: